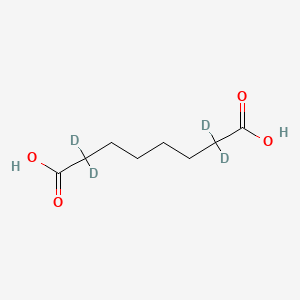

1,8-Octanedioic-2,2,7,7-D4 acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

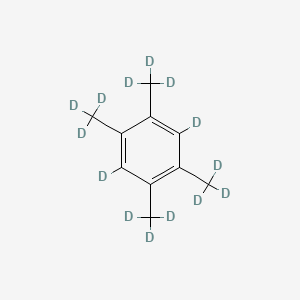

1,8-Octanedioic-2,2,7,7-D4 acid, also known as Suberic Acid-d4, is a labeled analogue of Suberic Acid . It has a molecular weight of 178.22 and a molecular formula of C8H10D4O4 . It appears as a white solid .

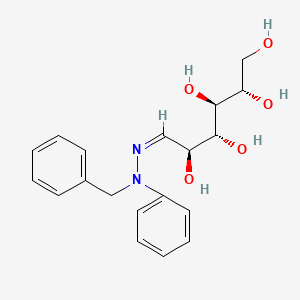

Molecular Structure Analysis

The IUPAC name for this compound is 2,2,7,7-tetradeuteriooctanedioic acid . The chemical formula is HOOCCD2(CH2)4CD2COOH . The InChI key is TYFQFVWCELRYAO-NZLXMSDQSA-N .Physical And Chemical Properties Analysis

This compound is a white solid . It is stable under recommended storage conditions .Aplicaciones Científicas De Investigación

Synthesis Methods

- New Synthesis Methods : A study by Zheng Zhi-bing (2011) presented a new synthesis method for 1,8-octanediol, a derivative of 1,8-Octanedioic acid, using hexamethylene dicyanide and methanol, achieving a high yield of 97.2% under optimized conditions (Zheng Zhi-bing, 2011).

Biodegradable Elastomers

- Biodegradable Elastomers for Tissue Engineering : Jia Li et al. (2014) synthesized biodegradable elastomers using citric acid, 1,8-octanediol, and 1,2-propanediol for potential applications in tissue engineering. The elastomers exhibited varying mechanical properties and hydrophilicity, influenced by the content of 1,2-propanediol (Jia Li et al., 2014).

Lipase-Catalyzed Polycondensations

- Lipase-Catalyzed Polyesterification : Research by A. Mahapatro et al. (2003) explored lipase-catalyzed polyesterification involving adipic acid and 1,8-octanediol. They found diphenyl ether to be an effective solvent, achieving a number-average molecular weight (M(n)) of 28,500 (A. Mahapatro et al., 2003).

Biopolyester Production

- Enzymatic Production of Biopolyesters : A study by Hyun-Ju Lee et al. (2019) demonstrated the biosynthesis of 1,9-nonanedioic acid from oleic acid, and its subsequent use with 1,8-octanediol for biopolyester production, achieving a molecular weight (Mn) of approximately 21,000 (Hyun-Ju Lee et al., 2019).

Novel Citric Acid-Based Polyester Elastomers

- Synthesis of Unique Elastic Polyesters : I. Djordjevic et al. (2009) reported the synthesis of novel elastic polyesters using 1,8-octanediol, citric acid, and sebacic acid. These materials exhibited controllable mechanical properties and hydrolytic degradation suitable for biomedical applications (I. Djordjevic et al., 2009).

Renewable Lipid Source-Based Thermoplastics

- Biobased Thermoplastic Polyurethanes : A 2010 study by L. Hojabri et al. explored the production of thermoplastic polyurethanes (TPUs) using diols synthesized from oleic acid, including 1,9-nonanediol and 1,8-octanediol. These TPUs exhibited comparable properties to petroleum-derived analogs, demonstrating the potential for renewable materials (L. Hojabri et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

1,8-Octanedioic-2,2,7,7-D4 Acid, also known as Suberic Acid , is a labeled analogue of Suberic Acid

Mode of Action

It is known that it is used in the preparation of reduction-sensitive micelles , which suggests that it may interact with its targets to induce changes in cellular uptake.

Biochemical Pathways

Given its use in the preparation of reduction-sensitive micelles , it may be involved in pathways related to cellular uptake and drug delivery.

Result of Action

Its use in the preparation of reduction-sensitive micelles suggests that it may have potential applications in the delivery of anticancer drugs.

Action Environment

It is known to be stable if stored under recommended conditions .

Propiedades

IUPAC Name |

2,2,7,7-tetradeuteriooctanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFQFVWCELRYAO-NZLXMSDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCC([2H])([2H])C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate](/img/structure/B579535.png)

![D2(3H),A-Naphthaleneacetic acid, A-cyano-7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-, ethyl ester](/img/structure/B579541.png)

![5-[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester](/img/structure/B579543.png)